1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol
Description
1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol is a sulfonamide derivative featuring a 5-bromothiophene ring linked via a sulfonyl group to a piperidin-4-ol scaffold. The hydroxyl group on the piperidine ring may contribute to hydrogen bonding, affecting solubility and target binding.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S2/c10-8-1-2-9(15-8)16(13,14)11-5-3-7(12)4-6-11/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQGHZTNMFQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form 5-bromothiophen-2-ylsulfonyl chloride.
Piperidine Derivatization: The sulfonyl chloride is reacted with piperidin-4-ol under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom on the thiophene ring is highly reactive toward nucleophilic substitution under basic conditions. This allows for functional diversification of the aromatic system:
Oxidation Reactions
The sulfonyl group and thiophene ring are susceptible to oxidation:
Reduction Reactions
The sulfonyl and hydroxyl groups participate in reduction pathways:
Esterification and Ether Formation
The hydroxyl group on the piperidine ring undergoes typical alcohol reactions:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine, RT, 12h | 1-((5-Bromothiophen-2-yl)sulfonyl)-4-acetoxypiperidine | 85% |
| Ether formation | Methyl iodide, NaH, DMF, 60°C, 4h | 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine | 78% |
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings:
| Coupling Type | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | 1-((5-(Pyridin-3-yl)thiophen-2-yl)sulfonyl)piperidin-4-ol | 63% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C, 8h | 1-((5-(Phenylethynyl)thiophen-2-yl)sulfonyl)piperidin-4-ol | 55% |
Acid-Base Reactivity
The piperidin-4-ol group exhibits pH-dependent behavior:
-
Protonation : Forms a water-soluble hydrochloride salt in HCl/Et₂O (95% recovery) .
-
Deprotonation : Reacts with NaH in THF to generate a nucleophilic alkoxide intermediate, enabling SN2 reactions.
Key Stability Considerations
-
Thermal Stability : Decomposes above 200°C via sulfonyl group degradation (TGA data) .
-
Photoreactivity : UV light induces homolytic cleavage of the C-Br bond, forming radicals detectable by EPR.
This compound’s multifunctional design enables applications in medicinal chemistry (e.g., protease inhibitor synthesis) and materials science (e.g., conductive polymer precursors ).
Scientific Research Applications
1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group may act as an electrophilic center, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Sulfonyl-Linked Aromatic Group Variations
The sulfonyl group connects the piperidine core to aromatic rings, which vary significantly across analogs:
Key Observations :
- Thiophene vs.
- Bromine Position : Bromine at the 5-position (thiophene/pyridine) may enhance steric effects compared to para-substituted phenyl derivatives .
- Heteroatom Effects : Pyrimidine and pyridine analogs (e.g., ) introduce nitrogen atoms, enabling hydrogen bonding unavailable in thiophene-based compounds .
Piperidine Substitution Patterns
Variations in the piperidine ring influence solubility and conformational flexibility:
Key Observations :
- Hydroxyl Group: The 4-OH substituent (target compound) likely enhances aqueous solubility compared to non-polar analogs like 1-methylpiperidine derivatives .
- Fluorine Substitution : Fluorinated piperidines (e.g., ) may exhibit improved bioavailability due to fluorine’s electronegativity and metabolic resistance .
Biological Activity
1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C10H12BrN2O2S
- Molecular Weight : 375.733 g/mol
- CAS Number : 496778-02-0
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that compounds containing the piperidine nucleus exhibit significant antibacterial effects. In particular, derivatives similar to this compound have shown effectiveness against common bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella Typhi | Moderate to Strong |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest that the sulfonyl group enhances the antibacterial properties of piperidine derivatives .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Significant Inhibition |
| Urease | Moderate Inhibition |
This inhibition can be linked to the structural characteristics of the compound, which allow it to interact effectively with enzyme active sites .
Case Studies and Research Findings
- Study on Antibacterial Activity : A study conducted by Aziz-ur-Rehman et al. evaluated several piperidine derivatives for their antibacterial properties. The results indicated that compounds similar to this compound demonstrated moderate to strong activity against various pathogens, particularly Salmonella Typhi and Staphylococcus aureus .
- Enzyme Inhibition Study : Another research focused on the enzyme inhibitory effects of piperidine derivatives. The study found that compounds with a sulfonyl group exhibited significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .
- In Silico Studies : Computational studies have also been performed to predict the binding affinity of this compound with target proteins. These studies support the hypothesis that the compound can effectively bind to biological targets due to its molecular structure .
Q & A
Q. What are the recommended synthetic routes for 1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sulfonylation of the piperidine scaffold. For example, sulfonyl chloride derivatives (e.g., 4-bromomethylbenzenesulfonyl chloride) react with piperidine under weakly basic conditions (pH 9, 15% aqueous Na₂CO₃) in methanol. Vigorous stirring for 1–2 hours at room temperature yields sulfonamide products . For bromothiophene derivatives, ensure stoichiometric control of the sulfonyl chloride and use inert atmospheres to prevent side reactions. Recrystallization from methanol or ethanol improves purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the piperidin-4-ol proton (δ ~3.5–4.5 ppm for OH) and sulfonyl group deshielding effects on adjacent thiophene protons (δ ~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, such as loss of Br (isotopic signature at m/z 79/81) .
- FT-IR : Validate sulfonyl S=O stretches (~1350–1150 cm⁻¹) and hydroxyl O-H bonds (~3200–3600 cm⁻¹) .
Q. How can researchers ensure purity and identify common impurities during synthesis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect unreacted sulfonyl chloride or bromothiophene precursors. Impurities like de-brominated byproducts or sulfonic acid derivatives may form under acidic conditions; monitor via LC-MS . Recrystallization in polar aprotic solvents (e.g., DMF/water) enhances purity .
Q. What safety protocols are essential when handling this compound’s intermediates or byproducts?
- Methodological Answer :
- Toxic Byproducts : Bromothiophene derivatives may release HBr gas; use fume hoods and scrubbers .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. For skin/eye exposure, rinse immediately with water for 15 minutes .
- Waste Disposal : Segregate halogenated organic waste and consult institutional guidelines for brominated compounds .
Q. How can aqueous solubility and lipophilicity be experimentally determined for this compound?
- Methodological Answer :
- Shake-Flask Method : Dissolve the compound in water-saturated octanol and PBS buffer (pH 7.4), measure concentrations via UV-Vis spectroscopy (λmax ~270 nm for thiophene) .
- HPLC LogP Estimation : Use a calibrated C18 column with reference standards (e.g., nitrobenzene) to correlate retention time with logP .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 5-bromo-thiophene moiety in biological activity?
- Methodological Answer : Synthesize analogs with substituents at the 5-position (e.g., Cl, CF₃, or H) and compare bioactivity in assays (e.g., enzyme inhibition). Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins, focusing on bromine’s steric/electronic effects . Validate results with isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bioavailability vs. solubility)?
- Methodological Answer :
- Physicochemical Profiling : Reassess computational models (e.g., SwissADME) with experimental logD/pKa values. Adjust parameters for sulfonamide ionization states .
- Permeability Assays : Perform parallel artificial membrane permeability assays (PAMPA) to clarify discrepancies in passive diffusion .
Q. How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
Q. What methodologies are recommended for studying metabolic stability in vitro?
Q. How can researchers design stability-indicating assays for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and UV light (photolytic). Analyze degradation products via UPLC-PDA-MS .
- ICH Guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
